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STL1267 has emerged as a potent and highly selective synthetic agonist of the nuclear

receptors REV-ERBα and REV-ERBβ. This small molecule has garnered significant interest

within the scientific community for its potential therapeutic applications in a range of

physiological processes, including metabolic diseases, inflammatory conditions, and circadian

rhythm disorders. This technical guide provides an in-depth overview of the function,

mechanism of action, and experimental characterization of STL1267, tailored for researchers,

scientists, and drug development professionals.

Core Function and Mechanism of Action
STL1267 functions as a high-affinity ligand for the REV-ERB nuclear receptors.[1][2] Upon

binding to the ligand-binding domain (LBD) of REV-ERB, STL1267 induces a conformational

change in the receptor. This conformational shift facilitates the recruitment of the nuclear

receptor corepressor (NCoR) complex.[1][3] The REV-ERB/NCoR complex then binds to

specific DNA sequences, known as REV-ERB response elements (RevREs), in the promoter

regions of target genes, leading to the repression of their transcription.[3]

One of the primary and most well-characterized target genes of REV-ERB is BMAL1 (Brain and

Muscle Arnt-Like 1), a core component of the circadian clock machinery.[2][4] By repressing

BMAL1 expression, STL1267 can effectively modulate the circadian rhythm.[4][5] This

mechanism distinguishes STL1267 from porphyrin-based REV-ERB agonists, such as heme,

offering a more specific mode of action with potentially fewer off-target effects.[2][6]
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for STL1267 across various

experimental settings.

Parameter Value Target Assay Type Reference

Binding Affinity

(Ki)
0.16 µM REV-ERBα

Radioligand

Binding Assay
[1]

Functional

Potency (EC50)
0.13 µM REV-ERB

NCoR

Recruitment

Assay

[1]

Transcriptional

Activity (EC50)
1.8 µM REV-ERB

Cell-Based

Reporter Assay

(HEK293)

[7]

Plasma Half-life

(in vivo)
~1.6 hours C57Bl/6J Mice

Pharmacokinetic

Analysis
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Cell Line Assay Concentration Observation Reference

HepG2 Gene Expression 5 µM (24h)

Decreased

BMAL1

expression.

Increased

expression of

Mtnd1, Mtco1,

Vicad, Lcad,

Scad, Lkb1,

Sirt1, Nampt,

Ppargc1a.

HepG2 Cell Viability Up to 20 µM

No adverse

effects on cell

viability.

C2C12 Cell Viability Up to 20 µM

No adverse

effects on cell

viability.[7]

Improved cell

viability

compared to

SR9009.[2]

[2][7]

C2C12 Gene Expression Not specified Enhanced

expression of

genes

associated with

fatty acid

oxidation (Vlcad,

Lcad, Scad),

mitochondrial

function/biogene

sis (Lkb1, Sirt1,

Nampt,

Ppargc1a), and

mitochondrial

complex genes

[2]
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(Mtnd1, Mtco1)

more prominently

than SR9009.

Animal Model
Dosage &
Administration

Observation Reference

C57Bl/6J Mice
50 mg/kg (i.p., single

dose)

Effectively suppressed

Bmal1 expression in

the liver at 12 hours

post-administration.

Crosses the blood-

brain barrier with brain

levels similar to

plasma levels.

Signaling Pathway
The signaling pathway initiated by STL1267 is a clear cascade of events leading to

transcriptional repression. The diagram below illustrates this process.
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STL1267 Signaling Pathway
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Caption: Signaling pathway of STL1267 illustrating its binding to REV-ERB, recruitment of

NCoR, and subsequent transcriptional repression of target genes.

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and extension of

scientific findings.

Cell Viability Assay
Objective: To assess the cytotoxicity of STL1267 on cultured cells.

Protocol:

Cell Seeding: Plate HepG2 or C2C12 cells in 96-well plates at a density of 5,000-10,000

cells per well and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of STL1267 (e.g., from 0.1 µM to 20 µM) in

the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL

of the medium containing the different concentrations of STL1267. Include a vehicle control

(e.g., DMSO) at the same final concentration used for the highest STL1267 concentration.

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5%

CO2.

Viability Assessment:

Crystal Violet Staining:

1. Wash the cells gently with phosphate-buffered saline (PBS).

2. Fix the cells with 4% paraformaldehyde for 15 minutes.

3. Stain the cells with 0.5% crystal violet solution for 20 minutes.

4. Wash the plates with water to remove excess stain and allow them to air dry.

5. Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

6. Measure the absorbance at 590 nm using a microplate reader.

MTT or WST-1 Assay:

1. Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well.
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2. Incubate for 2-4 hours at 37°C.

3. If using MTT, add 100 µL of DMSO to dissolve the formazan crystals.

4. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm

for WST-1) using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (RT-qPCR)
Objective: To quantify the effect of STL1267 on the expression of target genes.

Protocol:

Cell Treatment: Seed cells (e.g., HepG2) in 6-well plates and treat with STL1267 (e.g., 5 µM)

or vehicle for the desired time (e.g., 24 hours).

RNA Extraction:

1. Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

2. Extract total RNA according to the manufacturer's protocol (e.g., using chloroform and

isopropanol precipitation).

3. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis:

1. Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., with

oligo(dT) or random primers).

Quantitative PCR (qPCR):

1. Prepare a reaction mixture containing cDNA, forward and reverse primers for the target

genes (BMAL1, Mtnd1, etc.) and a reference gene (e.g., GAPDH, ACTB), and a suitable

qPCR master mix (e.g., SYBR Green).
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2. Perform qPCR using a real-time PCR system with a standard thermal cycling protocol

(e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing

the expression of the target genes to the reference gene and comparing the treated samples

to the vehicle control.

Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the in vitro

and in vivo effects of STL1267.

Experimental Workflow for STL1267 Characterization
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Caption: A generalized workflow for the preclinical evaluation of STL1267, encompassing both

in vitro and in vivo studies.

Conclusion
STL1267 is a valuable research tool and a promising therapeutic candidate. Its high potency,

selectivity for REV-ERB, and ability to cross the blood-brain barrier make it a superior

compound for studying the physiological roles of REV-ERB and for developing novel

treatments for a variety of diseases. The detailed experimental protocols and data presented in

this guide provide a solid foundation for researchers and drug development professionals to

further explore the potential of STL1267.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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